Benzyl 1,4-diazepane-1-carboxylate chemical properties
Benzyl 1,4-diazepane-1-carboxylate chemical properties
An In-depth Technical Guide to the Chemical Properties of Benzyl 1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Benzyl 1,4-diazepane-1-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the insomnia medication Suvorexant. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
Identifiers and Computed Properties
A summary of the key identifiers and computed chemical properties for Benzyl 1,4-diazepane-1-carboxylate and its 5-methyl derivatives is provided in the table below. These computed values are useful for predicting the compound's behavior in various chemical and biological systems.
| Property | Benzyl 1,4-diazepane-1-carboxylate | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | (S)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | Reference(s) |
| CAS Number | 117009-97-9 | 1001401-60-0 | 1001401-61-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₄H₂₀N₂O₂ | C₁₄H₂₀N₂O₂ | [1][2][4] |
| Molecular Weight | 234.29 g/mol | 248.33 g/mol | 248.32 g/mol | [1][4][5] |
| IUPAC Name | benzyl 1,4-diazepane-1-carboxylate | benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | [2][4][5] |
| SMILES | C1CNCCN(C1)C(=O)OCC2=CC=CC=C2 | C[C@@H]1CCN(C(=O)OCC2=CC=CC=C2)CCN1 | C[C@H]1CCN(C(=O)OCC2=CC=CC=C2)CCN1 | [2][4][5] |
| InChIKey | BXDQJVDEALOIQW-UHFFFAOYSA-N | DQUGXUOXPVSJFN-GFCCVEGCSA-N | DQUGXUOXPVSJFN-LBPRGKRZSA-N | [2][4][5] |
| XLogP (predicted) | 1.3 | 1.8 | 1.8 | [4][5] |
| Topological Polar Surface Area | 41.6 Ų | 41.6 Ų | 41.6 Ų | [4][5] |
| Hydrogen Bond Donor Count | 1 | 1 | 1 | [4][5] |
| Hydrogen Bond Acceptor Count | 2 | 3 | 3 | [4][5] |
| Rotatable Bond Count | 3 | 2 | 2 | [4][5] |
Experimental Physical Properties
Detailed experimental data on the physical properties of Benzyl 1,4-diazepane-1-carboxylate are scarce in the literature. The 5-methyl derivative is reported to be a liquid or oil at room temperature.[6][7]
| Property | Value | Reference(s) |
| Physical State | Liquid/Oil (for 5-methyl derivative) | [6][7] |
| Solubility | Soluble in organic solvents, less soluble in water (qualitative) | [7] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), and the protons of the diazepane ring (in the aliphatic region, ~2.5-3.6 ppm). For the 5-methyl derivative, a doublet for the methyl group would also be expected.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylate group (~155 ppm), the carbons of the aromatic ring (~127-137 ppm), the methylene carbon of the benzyl group (~67 ppm), and the carbons of the diazepane ring (~40-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of Benzyl 1,4-diazepane-1-carboxylate would be expected to exhibit the following characteristic absorption bands:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300-3500 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=O Stretch (carbamate) | 1680-1700 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-N Stretch | 1000-1250 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Benzyl 1,4-diazepane-1-carboxylate, the expected monoisotopic mass is 234.1368 Da.[4] Predicted collision cross-section values for various adducts have been calculated.[4]
Experimental Protocols
A patent for the chiral resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate provides insight into purification techniques. The free base can be obtained as a colorless oil by concentrating the combined organic phases after extraction with a solvent like dichloromethane.[6] Purification is often achieved using flash column chromatography.[9]
General Purification Procedure (by Extraction)
-
Following a reaction, the mixture is quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).[9]
-
The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.[6][9]
-
The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., Na₂SO₄).[9]
-
The solvent is removed under reduced pressure to yield the crude product, which can then be further purified.[6][9]
Logical and Workflow Diagrams
The following diagrams illustrate the role of Benzyl 1,4-diazepane-1-carboxylate as a synthetic intermediate and a general workflow for its synthesis and purification.
References
- 1. benzyl (R)-5-methyl-1,4-diazepane-1-carboxylate 97% | CAS: 1001401-60-0 | AChemBlock [achemblock.com]
- 2. Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 58386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. PubChemLite - Benzyl 1,4-diazepane-1-carboxylate (C13H18N2O2) [pubchemlite.lcsb.uni.lu]
- 5. benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate | C14H20N2O2 | CID 86334400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 7. CAS 1001401-60-0: (R)-benzyl 5-methyl-1,4-diazepane-1-carb… [cymitquimica.com]
- 8. 1001401-60-0|(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
